

In Vitro Resistance Profile of GSK-364735 Potassium: A Comparative Guide

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Compound of Interest

Compound Name: GSK-364735 potassium

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro resistance profile of **GSK-364735 potassium**, a potent, second-generation integrase strand transfer inhibitor (INSTI), against other notable INSTIs. The information presented herein is intended to support research and drug development efforts in the field of HIV therapeutics.

Executive Summary

GSK-364735 is a naphthyridinone-based inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[1][2] It potently inhibits the strand transfer step in the integration of viral DNA into the host cell genome.[1][3] In vitro resistance selection studies are critical for predicting clinical resistance, understanding resistance mechanisms, and guiding the development of more durable antiretroviral agents. This guide summarizes the available data on in vitro resistance to GSK-364735 and provides a comparative landscape with first and second-generation INSTIs, including raltegravir, elvitegravir, and dolutegravir.

Comparative Analysis of In Vitro Selected Resistance Mutations

In vitro passage experiments are a standard method to predict the development of drug resistance. These studies involve culturing the virus in the presence of increasing concentrations of the drug over time to select for resistant variants.



GSK-364735 Potassium

An in vitro resistance selection study involving the passaging of HIV-1 in the presence of GSK-364735 identified the emergence of mutations within the integrase active site. These mutations are similar to those observed with other two-metal binding inhibitors.[1] Specific mutations identified include T66I in combination with T124A, and Q146L also in combination with T124A. [4]

Comparator Integrase Inhibitors

The following table summarizes key in vitro selected resistance mutations for raltegravir, elvitegravir, and dolutegravir, along with their associated fold change in IC50 values. This data provides a benchmark for understanding the resistance profile of GSK-364735.

Integrase Inhibitor	Primary Resistance Mutations	Common Secondary/Access ory Mutations	Fold Change in IC50
GSK-364735	T66I, Q146L	T124A	Data not available
Raltegravir	Y143C/H/R, Q148H/K/R, N155H	E138K, G140S	>10-fold
Elvitegravir	T66I, E92Q, S147G, Q148R	H51Y, F121Y, S153Y, R263K	>10-fold
Dolutegravir	R263K, G118R	H51Y, E138K	2 to >10-fold

Note: Fold change in IC50 is a generalized representation from multiple studies and can vary based on the specific mutations, viral strain, and assay conditions.

Experimental Protocols

A detailed experimental protocol for in vitro resistance selection is crucial for the reproducibility and interpretation of results. While the specific protocol for the GSK-364735 study was not fully detailed in the available literature, a general methodology based on standard practices for HIV-1 is outlined below.



General Protocol for In Vitro HIV-1 Resistance Selection

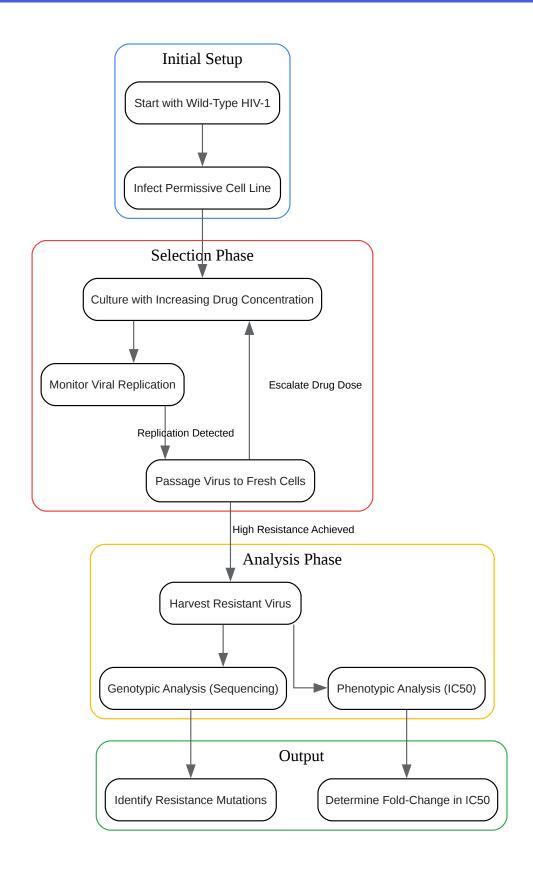
- Cell and Virus Culture:
 - HIV-1 permissive cell lines (e.g., MT-2, MT-4, or peripheral blood mononuclear cells [PBMCs]) are used.
 - Cells are infected with a wild-type HIV-1 laboratory strain (e.g., NL4-3, H9).
- Drug Escalation:
 - The initial drug concentration is typically set at or near the IC50 of the compound.
 - The virus is cultured in the presence of the drug. The culture supernatant is monitored for viral replication (e.g., by measuring p24 antigen levels or reverse transcriptase activity).
 - Once viral replication reaches a predefined level, the culture is passaged to fresh cells with a gradually increasing concentration of the drug (typically a 2-fold increase).
 - This process is continued for an extended period (weeks to months) until the virus can replicate at a significantly higher drug concentration than the initial IC50.
- Genotypic Analysis:
 - Viral RNA is extracted from the culture supernatant of resistant viruses.
 - The integrase gene is amplified by RT-PCR and sequenced to identify mutations.
- Phenotypic Analysis:
 - The identified mutations are often introduced into a wild-type viral clone by site-directed mutagenesis.
 - The susceptibility of the mutant viruses to the drug is determined by infectivity assays, and the fold change in IC50 compared to the wild-type virus is calculated.



Visualizing Experimental Workflow and Resistance Pathways

Experimental Workflow for In Vitro Resistance Selection



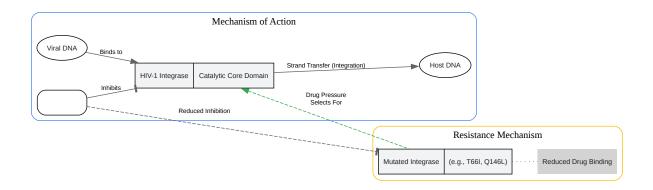


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Caption: A generalized workflow for in vitro selection of drug-resistant HIV-1.



Mechanism of Action and Resistance of Integrase Inhibitors



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Caption: Mechanism of action of GSK-364735 and the pathway to resistance through mutation.

Conclusion

The in vitro resistance profile of **GSK-364735 potassium** demonstrates the selection of mutations within the HIV-1 integrase enzyme, a characteristic shared with other INSTIs. The identified mutations, T66I and Q146L, in conjunction with T124A, highlight specific pathways to resistance. A direct comparison of the fold-change in IC50 for GSK-364735-resistant mutants with other INSTIs requires further dedicated studies. However, the existing data suggests that GSK-364735 is a potent inhibitor that, like other members of its class, is susceptible to the emergence of resistance through mutations in its target enzyme. Understanding these resistance pathways is paramount for the strategic development and clinical application of next-generation antiretroviral therapies.



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